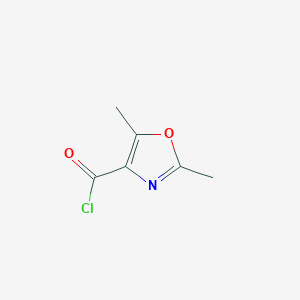
4-Fluoro-N-(BOC)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-(BOC)indole can be represented by the SMILES string FC1=C2C=CN(C(OC©©C)=O)C2=CC=C1 . The InChI representation is 1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 235.25 . The CAS number is 129822-45-3 .Scientific Research Applications
1. Synthesis of HIV Inhibitors
4-Fluoro-N-(BOC)indole is a key intermediate in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors. A robust method for synthesizing a closely related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, was developed, highlighting the importance of these intermediates in pharmaceutical research (Mayes et al., 2010).
2. Bioimaging and Sensing Applications
Indole derivatives, including those related to this compound, have been used in bioimaging and sensing applications. Recent studies on indole-based BODIPY molecules, a class of fluorophores, have found their use in sensing systems and bioimaging studies, indicating the utility of these compounds in biomedical research (Ozcan et al., 2019).
3. Development of Fluorometric Probes
This compound derivatives have been explored as components of fluorometric probes. For example, a BODIPY–indole conjugate was developed as a colorimetric and fluorometric probe for selective and sensitive detection of fluoride ions, demonstrating the versatility of these compounds in analytical chemistry (Shiraishi et al., 2009).
4. Chemical Synthesis and Functionalization
Indole structures, including this compound, play a critical role in the synthesis and functionalization of a wide range of biologically active compounds. Their unique structural and chemical properties make them integral to the development of new synthetic methodologies in organic chemistry (Cacchi & Fabrizi, 2005).
5. Pharmaceutical Intermediate Synthesis
Another application is the synthesis of pharmaceutical intermediates. For instance, 4-Fluoro derivatives of indoles, including this compound, have shown enhanced potency as intermediates in the development of HIV-1 inhibitors, highlighting their significance in medicinal chemistry (Wang et al., 2003).
6. Fluorocyclizations in Organic Synthesis
This compound derivatives are also significant in fluorocyclizations, a key process in organic synthesis. This demonstrates their utility in creating enantioenriched fluorinated heterocycles, which are crucial in various chemical syntheses (Lozano et al., 2011).
7. Electrical Properties in Biological Systems
Indole derivatives, like this compound, have been studied for their effects on the electrical properties of biological systems. For instance, 4-fluoro-indole has been shown to enhance charge transport across lipid membranes, offering insights into the interaction between bacterial and eukaryotic cells (Chimerel et al., 2013).
Safety and Hazards
4-Fluoro-N-(BOC)indole is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-fluoroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVFAXLKBJQDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563251 |
Source


|
| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129822-45-3 |
Source


|
| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

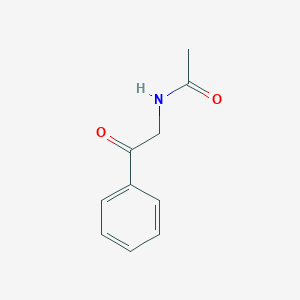
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
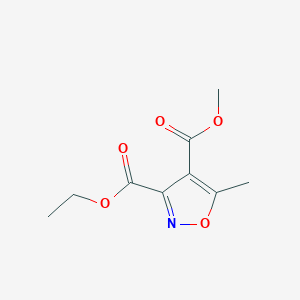
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
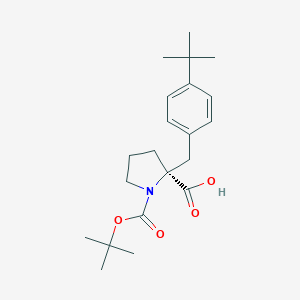
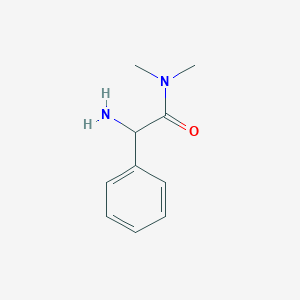
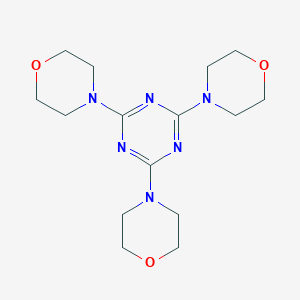
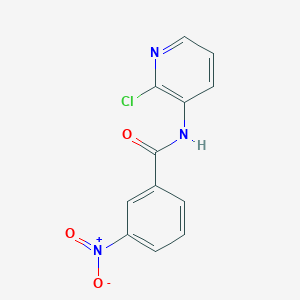

![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)



